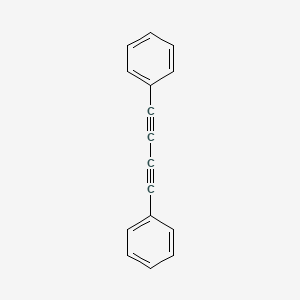

1,4-Diphenylbutadiyne

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenylbuta-1,3-diynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-09-5 | |

| Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061264 | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [MSDSonline] | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

886-66-8 | |

| Record name | 1,4-Diphenyl-1,3-butadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYLBUTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WV7G15RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Synthesis

Catalytic Approaches in 1,4-Diphenylbutadiyne Synthesis

Catalytic methods offer significant advantages for the synthesis of this compound, providing high yields and selectivity under relatively mild conditions. Palladium and copper catalysts are the most prominent in this field, each enabling distinct and effective coupling strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nobelprize.org While several palladium-catalyzed methods exist for C-C bond formation, the Sonogashira coupling is particularly relevant for alkyne chemistry. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three main steps: nih.gov

Oxidative Addition: A palladium(0) complex reacts with an organic halide to form a palladium(II) species. nobelprize.org

Transmetalation: The organic group from another organometallic reagent is transferred to the palladium(II) complex. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. nobelprize.org

In the context of synthesizing substituted diynes, variations of these coupling reactions are employed. For instance, the synthesis of 1,2,3,4-tetraalkyl-1,4-diarylbutadienes has been achieved through the palladium-catalyzed cross-coupling of zirconacyclopentadienes with aryl iodides, with CuCl acting as a promoter to achieve good to excellent yields. rhhz.net Although not a direct synthesis of the parent this compound, this illustrates the utility of palladium catalysis in creating complex, substituted diyne structures.

| Reaction Type | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Palladium complex, Copper(I) co-catalyst | Aryl/Vinyl Halide + Terminal Alkyne | Forms C(sp²)-C(sp) bonds; mild conditions. | wikipedia.orgorganic-chemistry.org |

| Coupling of Zirconacyclopentadienes | Palladium catalyst with CuCl promoter | Zirconacyclopentadiene + Aryl Iodide | Synthesizes tetra-substituted diarylbutadienes. | rhhz.net |

The Glaser coupling, first reported in 1869, is one of the oldest methods for synthesizing symmetrical diynes like this compound. wikipedia.orgwikiwand.com It involves the oxidative homocoupling of terminal alkynes using a copper(I) salt, such as CuCl, an oxidant (typically air), and a base like ammonia. wikipedia.orgwikiwand.com The Hay coupling is a well-known modification that utilizes a copper(I)-TMEDA (tetramethylethylenediamine) complex, which is soluble in a broader range of solvents, enhancing the reaction's versatility. wikipedia.orgorganic-chemistry.org This catalytic version uses air to reoxidize Cu(I) to Cu(II) during the reaction. wikipedia.org

The reaction is advantageous due to its mild conditions and often excellent yields. rsc.org For example, diphenylbutadiyne can be synthesized from phenylacetylene (B144264) using this method. wikipedia.org

The mechanism of the Glaser-Hay coupling has been a subject of detailed investigation. It is generally accepted that the reaction proceeds via copper(I)-alkyne complexes. wikipedia.org At a fundamental level, a terminal acetylene (B1199291) is exposed to a copper(I) salt in the presence of a base and air, leading to the formation of a diyne. rsc.org

Electrochemical studies have provided significant insights, suggesting the formation of a dinuclear Cu(I) complex, which acts as a catalytic entity. rsc.orgnih.gov This finding supports the Bohlmann model, which proposes a dicopper(II)-diacetylide complex as a key intermediate, over alternative mononuclear catalytic cycles. nih.govnih.gov Computational studies using DFT (Density Functional Theory) have also been employed to understand the roles of Cu(I) and Cu(II) oxidation states, the substrate, and the base. rsc.org These studies concur that the reaction can proceed at room temperature, with electron-poor alkynes and stronger bases leading to faster reactions. researchgate.net Some studies propose that the reaction involves the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, with the deprotonation of the alkyne being the rate-limiting step. scilit.comresearchgate.net

In recent years, heterogeneous catalysts, particularly magnetic nanoparticles like copper ferrite (B1171679) (CuFe₂O₄), have gained attention for their application in Glaser-Hay coupling. jsynthchem.com These nanocatalysts offer advantages such as high stability, efficiency, and easy separation and recyclability. jsynthchem.comresearchgate.net

CuFe₂O₄ nanoparticles have been successfully used as an efficient and reusable catalyst for the aerobic Csp-Csp homocoupling of phenylacetylene to produce this compound. researchgate.net This system, often used with a base like piperidine (B6355638) in a solvent such as toluene, provides good yields and can be reused for multiple cycles without significant loss of catalytic activity. researchgate.net The use of such nanoparticle catalysts is considered a greener and more economical approach compared to homogeneous systems. researchgate.net While the precise mechanism with CuFe₂O₄ is still under investigation, it is believed to follow the general principles of copper-catalyzed oxidative coupling. researchgate.net

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| CuCl/TMEDA (Hay Coupling) | Homogeneous, Air (O₂), Organic solvent | High versatility, mild conditions, good yields. | Catalyst recovery can be difficult. | wikipedia.orgorganic-chemistry.org |

| CuFe₂O₄ Nanoparticles | Heterogeneous, Piperidine, Toluene, Aerobic | Reusable, easily separable, greener, economical. | May require specific conditions for optimal activity. | researchgate.netresearchgate.net |

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com This reaction is exceptionally useful for synthesizing unsymmetrical diynes and other substituted alkyne derivatives under mild conditions. mdpi.com

Variations of the Sonogashira coupling have been developed to broaden its scope and improve its efficiency. For instance, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling products), which can be a significant issue. ijnc.ir The reaction mechanism involves a palladium cycle and, in the traditional method, a copper cycle. wikipedia.org The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org

For the synthesis of substituted this compound derivatives, a one-pot, two-step sequence can be employed. This involves an initial Sonogashira coupling to form a substituted phenylacetylene, followed by a Glaser-type homocoupling of the resulting terminal alkyne. rsc.org Furthermore, CuFe₂O₄ nanoparticles have also been utilized as an efficient catalyst for the cross-coupling of alkynyl bromides with boronates to produce unsymmetrical 1,3-diynes. organic-chemistry.org

Copper-Mediated Oxidative Homo-coupling (Glaser-Hay Coupling)

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of this compound synthesis, these principles are being increasingly applied.

Key green approaches include:

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and potential environmental impact. Microwave-assisted synthesis of 1,3-diynes, catalyzed by CuI and TMEDA under solvent-free conditions, has been shown to be highly efficient, providing moderate to excellent yields in very short reaction times. tandfonline.comresearchgate.net

Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical carbon dioxide is a key strategy. academie-sciences.frsemanticscholar.org

Heterogeneous and Recyclable Catalysts: The use of catalysts like CuFe₂O₄ nanoparticles aligns with green chemistry principles by allowing for easy separation from the reaction mixture and reuse, reducing waste and cost. jsynthchem.comresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Coupling reactions like the Glaser-Hay are inherently atom-economical.

Use of Air as an Oxidant: The Glaser-Hay coupling often uses air as the oxidant, which is an abundant, inexpensive, and non-toxic alternative to other chemical oxidants. rsc.org

One example of a green synthesis approach combines the reductive acylation of ketoximes and the oxidative coupling of terminal alkynes in one pot, producing enamides and 1,3-diynes simultaneously in high yields under mild conditions without external reductants or oxidants. cjcatal.com Another approach utilizes rice husk-based materials to create ion-imprinted polymers for the selective synthesis of this compound, demonstrating the use of renewable resources. cbs.dk

| Green Principle | Application in Diyne Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Solvent-Free Conditions | Microwave-assisted homocoupling of terminal alkynes. | Reduces waste; rapid reaction times (e.g., 10 min). | tandfonline.comresearchgate.net |

| Recyclable Catalysts | Use of CuFe₂O₄ magnetic nanoparticles. | Catalyst can be recovered and reused for multiple cycles. | researchgate.net |

| Benign Oxidant | Use of atmospheric oxygen in Glaser-Hay coupling. | Avoids toxic and hazardous oxidizing agents. | rsc.org |

| Renewable Feedstocks | Synthesis using rice husk-based polymers. | Utilizes biomass, promoting a circular economy. | cbs.dk |

Environmentally Benign Catalytic Systems

The development of environmentally friendly catalytic systems is a cornerstone of green chemistry, aiming to reduce the use of hazardous materials and minimize waste. semanticscholar.org In the context of this compound synthesis, research has focused on creating catalysts that are less toxic, reusable, and operate under milder conditions.

One notable advancement is the use of copper ferrite (CuFe2O4) nanoparticles as a catalyst for the aerobic Csp-Csp homocoupling of phenylacetylene to form this compound. researchgate.net This system is considered greener due to the lower toxicity of the catalyst and its ability to be recovered and reused for multiple cycles without significant loss of activity. researchgate.net The reaction proceeds in the presence of piperidine and toluene, yielding the desired product. researchgate.net Another approach involves the use of copper nanoparticles supported on a polymeric matrix, which also allows for catalyst recovery and recycling in the aerobic synthesis of this compound. researchgate.net

The principles of green catalysis extend beyond just the catalyst itself, encompassing the entire synthetic protocol. semanticscholar.org This includes the use of molecular oxygen as a benign oxidant, which is a significant improvement over stoichiometric organic oxidants that generate substantial waste. rsc.org The goal is to design processes that are not only efficient in terms of yield but also in their environmental impact, a key consideration for the sustainable production of chemical compounds. sciopen.com

Solvent-Free or Reduced-Solvent Methodologies

A significant aspect of green chemistry involves minimizing or eliminating the use of organic solvents, which are often flammable, toxic, and contribute to environmental pollution. edelweisspublications.com Solvent-free and reduced-solvent methodologies, such as mechanochemistry (ball milling), have emerged as powerful alternatives to traditional solution-based synthesis. rsc.orgchemrxiv.org These techniques can lead to unique reaction environments and enable syntheses that are difficult to achieve in solution. rsc.org

While specific examples of solvent-free synthesis of this compound are not extensively detailed in the provided search results, the general principles of these methodologies are well-established. For instance, the Wittig reaction, a common method for forming carbon-carbon double bonds, has been successfully adapted to solvent-free conditions for the synthesis of related compounds like E,E-1,4-diphenylbutadiene. acs.org This suggests the potential for applying similar solvent-less approaches to the synthesis of this compound and its derivatives.

The use of supercritical carbon dioxide (scCO2) as a reaction medium also represents a greener alternative to conventional organic solvents. nih.gov One documented synthesis of this compound utilizes a palladium and copper co-catalyst system in supercritical CO2 under oxygen pressure. chemicalbook.com This method highlights a reduced-solvent approach where the final product is purified after venting the CO2 and removing the remaining solvent. chemicalbook.com

High-Pressure Synthesis Techniques

The application of high pressure has opened up new frontiers in chemical synthesis, enabling reactions that are not feasible under ambient conditions. chinesechemsoc.orgchinesechemsoc.org High pressure can alter molecular stacking and intermolecular distances, facilitating novel chemical transformations and the formation of unique polymeric materials. chinesechemsoc.org

Pressure-Induced Polymerization (PIP) as a Synthetic Route

Pressure-induced polymerization (PIP) is a solid-state topochemical polymerization (SSTP) technique that utilizes high pressure to initiate polymerization in crystalline monomers. acs.orgacs.org In the case of this compound, applying pressure induces a series of solid-state chemical reactions. acs.org At pressures around 5 GPa, the formation of poly(diphenylbutadiyne) (PDPB) begins. acs.org This process occurs without the need for traditional catalysts, temperature, radiation, or solvents, making it a clean synthetic route. acs.org The resulting polymer exhibits tunable optical properties depending on the applied pressure. acs.org Further compression above 15 GPa leads to a transformation into a different crystalline array with mixed sp2/sp3 carbon hybridization. acs.org

Dehydro-Diels-Alder (DDA) Reaction under High Pressure

Under high pressure, this compound undergoes an unexpected and novel reaction pathway: a dehydro-Diels-Alder (DDA) reaction. acs.orghpstar.ac.cnsci-hub.se This is significant because while Diels-Alder and DDA reactions are common in solution-phase synthesis for creating six-membered rings, they are rare in solid-state reactions due to the challenge of achieving the correct molecular orientation. acs.orghpstar.ac.cnsci-hub.seresearchgate.net High pressure effectively overcomes this challenge by controlling the molecular packing and reducing intermolecular distances. sci-hub.se

In this reaction, which occurs at pressures between 10 and 20 GPa, the phenylethynyl group of one DPB molecule acts as the diene, and the phenyl group of a neighboring molecule serves as the dienophile. acs.orghpstar.ac.cnsci-hub.se This specific reactivity is a direct consequence of the molecular arrangement in the crystal under pressure. hpstar.ac.cnsci-hub.se

The high-pressure DDA reaction of this compound is a prime example of "distance-selected" reactivity. acs.orghpstar.ac.cnsci-hub.se At the critical pressure of around 10 GPa, the crystal structure of DPB reveals that the intermolecular distance between the reacting phenyl and phenylethynyl groups is approximately 3.2 Å. acs.orghpstar.ac.cnsci-hub.sehpstar.ac.cn This proximity facilitates the DDA reaction. acs.orghpstar.ac.cnsci-hub.se

In contrast, other potential reaction pathways, such as a 1,4-addition reaction between the diyne moieties, are suppressed because the intermolecular distances between the alkyne carbons are too large (around 4.29 Å) to allow for bonding. hpstar.ac.cnsci-hub.semdpi.com This demonstrates how high pressure can selectively favor one reaction pathway over others by precisely controlling the intermolecular geometry within the crystal lattice. hpstar.ac.cnsci-hub.se

| Organic Molecule | Functional Group | Critical C···C distance (Å) | Critical Pressure (GPa) |

|---|---|---|---|

| This compound | Alkynyl, Phenyl | 3.2 | 10 |

| Acetylene | Alkynyl | 3.1 | 5.7 |

| Benzene (B151609) | Phenyl | 2.8 | 18 |

| 1,3,5-Triethynylbenzene | Alkynyl, Phenyl | 3.4 | 4 |

A remarkable outcome of the high-pressure DDA reaction of this compound is the formation of crystalline armchair graphitic nanoribbons (GNRs). acs.orghpstar.ac.cnsci-hub.seresearchgate.net This discovery represents a new, bottom-up approach to constructing crystalline carbon nanomaterials with atomic-scale precision. acs.orgsci-hub.se The polymerization of DPB under these conditions leads to a well-ordered, graphitic structure. sci-hub.semdpi.com This method expands the strategies available for synthesizing GNRs and provides a pathway to novel carbon materials with potentially unique electronic and optical properties. chinesechemsoc.orgacs.orgosti.gov

Reaction Mechanisms and Chemical Transformations

Photochemical Reactions of 1,4-Diphenylbutadiyne

The absorption of light by this compound initiates a series of complex photochemical processes, including the formation of distinct excited states, electron transfer reactions, and cycloadditions.

Upon photoexcitation, this compound (DPB) exhibits distinct excited state characteristics that dictate its subsequent reactivity. Research indicates that the lowest singlet excited state (S₁) possesses a significant degree of charge transfer, giving it a zwitterionic character. koreascience.kr In contrast, the lowest triplet excited state (T₁) behaves like a biradical. koreascience.kr This fundamental difference in electronic distribution between the singlet and triplet states leads to different reaction pathways.

Irradiation of DPB in methanol (B129727) can lead to the formation of 1:1 photoadducts, which are believed to originate from the singlet excited state, as well as minor photoreduction products generated from the triplet state. koreascience.kr The fluorescence properties of this compound have been characterized in ethanol, revealing a very low fluorescence quantum yield, which suggests that non-radiative relaxation pathways are dominant. omlc.org

| Parameter | Value | Source |

|---|---|---|

| Excitation Wavelength | 300 nm | omlc.org |

| Fluorescence Quantum Yield (Φf) | 0.00161 | omlc.org |

While this compound is known to be photochemically active, specific studies focusing on its self-reaction to form dimers (photodimerization) are not extensively reported in the scientific literature. The compound does, however, participate in UV-induced cross-cycloaddition reactions with various olefins, such as 2,3-dimethyl-2-butene (B165504) and dimethyl fumarate. chemicalbook.inchemicalbook.com These reactions involve the butadiyne backbone reacting with another unsaturated molecule rather than with another molecule of itself.

Photo-induced electron transfer (PET) is a key reaction pathway for excited this compound, particularly in the presence of a suitable electron acceptor. Studies involving the irradiation of DPB in methanol with 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer (B1316253) have provided significant insight into this mechanism. koreascience.krkoreascience.kr

In the absence of DCA, the photoreaction yields two primary methanol adducts. koreascience.kr However, when DCA is added, four methanol adducts are formed. koreascience.krkoreascience.kr This observation suggests that DCA opens up a new reaction channel. Laser flash photolysis experiments indicate that this new pathway proceeds via a PET mechanism. koreascience.krkoreascience.kr The excited triplet state of DPB transfers an electron to a ground-state DCA molecule. koreascience.kr This transfer results in the formation of a radical ion pair, consisting of a DPB cation radical and a DCA anion radical, which then leads to the formation of the two new products. koreascience.krkoreascience.kr The use of azulene (B44059) as a quencher confirmed that the triplet state of DPB is the species responsible for the electron transfer, as the DCA anion radical was not generated in its presence. koreascience.kr

| Role | Compound | Proposed Intermediate | Source |

|---|---|---|---|

| Photo-excited Donor | This compound (DPB) | DPB Cation Radical | koreascience.krkoreascience.kr |

| Electron Acceptor | 9,10-Dicyanoanthracene (DCA) | DCA Anion Radical | koreascience.krkoreascience.kr |

Polymerization Mechanisms

This compound serves as a monomer for polymerization, particularly through mechanisms that are controlled by the specific arrangement of molecules in the solid state.

Topochemical reactions are solid-state reactions where the crystal lattice of the reactant dictates the stereochemistry and structure of the resulting product.

The solid-state topochemical polymerization (SSTP) of this compound is a notable process that occurs under high-pressure conditions, providing a route to highly ordered polymeric materials without the need for catalysts, high temperatures, or radiation. acs.org When subjected to increasing pressure, DPB undergoes a series of chemical reactions while maintaining crystalline order. acs.org

Research has shown that instead of the typical 1,4-addition reaction expected for diacetylene compounds, the SSTP of DPB proceeds through an unexpected dehydro-Diels-Alder (DDA) reaction at pressures between 10 and 20 GPa. acs.orgresearchgate.netosti.govsci-hub.se In this mechanism, a phenyl group on one monomer acts as the dienophile, reacting with the diyne portion of an adjacent molecule. acs.orgsci-hub.se This specific pathway is described as a "distance-selected" reaction, enabled by the precise molecular packing in the crystal lattice under pressure, which brings the reacting phenyl and phenylethynyl groups to a critical distance of approximately 3.2 Å. acs.orgresearchgate.netosti.gov The product of this high-pressure SSTP is a crystalline armchair graphitic nanoribbon, demonstrating a method for creating ordered carbon nanomaterials. acs.orgresearchgate.netosti.gov The onset of the formation of poly(diphenylbutadiyne) (PDPB) compounds begins at lower pressures, around 5 GPa. acs.org

| Parameter | Description / Value | Source |

|---|---|---|

| Reaction Type | Solid-State Topochemical Polymerization (SSTP) | acs.orgacs.org |

| Inducing Condition | High Pressure | acs.orgsci-hub.se |

| Pressure Range | ~5 GPa (onset), 10-20 GPa (DDA reaction) | acs.orgacs.org |

| Reaction Mechanism | Dehydro-Diels-Alder (DDA) | acs.orgresearchgate.netosti.gov |

| Critical Intermolecular Distance | ~3.2 Å (between phenyl and phenylethynyl groups) | acs.orgresearchgate.netosti.gov |

| Product | Crystalline armchair graphitic nanoribbons | acs.orgresearchgate.net |

Topochemical Polymerization

1,4-Addition Polymerization Pathways

This compound undergoes polymerization through a 1,4-addition reaction, particularly under the influence of pressure or radiation, to form poly(diphenylbutadiyne) (PDPB). acs.orgrsc.org This process involves the formation of alternating ene-yne polymer chains. rsc.org Solid-state topochemical polymerization (SSTP) of diacetylenes like DPB is a prime example of a 1,4-addition mechanism. acs.org For this reaction to occur, specific geometric arrangements and spatial symmetries between the monomer and the resulting polymer are necessary. acs.org

Under high pressure, this compound can undergo a "distance selected" dehydro-Diels-Alder (DDA) reaction as an alternative to the more common 1,4-addition pathway. sci-hub.se This specificity arises from the intermolecular distances within the crystal structure at elevated pressures. The proximity of a phenyl group to a phenylethynyl group (approximately 3.2 Å) facilitates the DDA reaction, while the greater distances for other potential reactions, including 1,4-addition, render them less favorable. sci-hub.se This pressure-induced topochemical polymerization allows for the synthesis of ordered polymeric materials at relatively low pressures. mdpi.com

[2+2] Cycloaddition Reactions

While 1,4-addition is a primary polymerization pathway for diacetylenes, [2+2] cycloaddition reactions are also a known mechanism for the topochemical polymerization of certain unsaturated compounds like olefines. sci-hub.se In the context of this compound, however, the literature predominantly points towards 1,4-addition and dehydro-Diels-Alder reactions under pressure-induced conditions. acs.orgsci-hub.se The [2+2] cycloaddition is a formal reaction pathway that can occur between activated alkenes and other unsaturated systems. For instance, 5,6-unsubstituted 1,4-dihydropyridines can undergo a formal [2+2] cycloaddition with dialkyl acetylenedicarboxylates to form unique bicyclic compounds. beilstein-journals.org

Radiation-Induced Polymerization (e.g., Gamma Rays, UV Light)

Polymerization of this compound can be effectively initiated by radiation, such as gamma rays and ultraviolet (UV) light. rsc.org This method often leads to the formation of poly(diphenylbutadiyne) (PDPB) nanofibers when conducted within structured environments like hexagonal mesophases. rsc.org

Gamma Ray-Induced Polymerization:

Gamma irradiation of this compound in its molten state (at 90°C) results in polymerization, yielding an amorphous product with a number average molecular weight of approximately 1300. tandfonline.comtandfonline.com The yield of this process can reach about 20% with a dose of 3000 kGy, which is significantly higher than the yield from solid-state irradiation at room temperature. tandfonline.comtandfonline.com The resulting products are believed to be mainly composed of cyclic oligomers, formed through the coupling of diradicals. tandfonline.com This catalyst-free polymerization method is advantageous for producing pure final products without the need for additional photoinitiators. rsc.org

UV Light-Induced Polymerization:

UV irradiation, typically in the presence of a photoinitiator like benzoin (B196080) methyl ether (BME), can also induce the polymerization of this compound. rsc.org This photo-mediated process, similar to gamma-ray induction, proceeds via a 1,4-addition reaction to form alternating ene-yne polymer chains. rsc.org The polymerization of functionalized this compound derivatives, such as 1,4-bis(p-propionamidophenyl)butadiyne, can be achieved through UV irradiation when organized within a template like the helical superstructure of schizophyllan. nih.gov The resulting poly(diacetylene) nanofibers are formed through a two-step process: UV-mediated polymerization of the encapsulated monomer followed by the reorganization of the immature nanofibers into ordered structures. nih.gov

| Radiation Source | Conditions | Product Characteristics | Yield | Reference |

| Gamma Rays | Molten state (90°C), 3000 kGy dose | Amorphous, cyclic oligomers, Mn ~1300 | ~20% | tandfonline.comtandfonline.com |

| UV Light | With photoinitiator (BME) in mesophases | Poly(diphenylbutadiyne) nanofibers | Not specified | rsc.org |

| UV Light | 1,4-bis(p-propionamidophenyl)butadiyne with schizophyllan | Poly(diacetylene) nanofibers | Not specified | nih.gov |

Inverse Vulcanization with Elemental Sulfur

Inverse vulcanization is a process that creates polysulfide polymers with organic linkers by heating elemental sulfur with a comonomer. wikipedia.org This technique has been successfully applied to this compound to synthesize poly(sulfur-co-1,4-diphenylbutadiyne) (poly(S-co-DiPhDY)). rsc.org The process involves heating a mixture of elemental sulfur and this compound above the melting point of sulfur (115.21 °C), which facilitates a bulk free radical copolymerization. wikipedia.orgrsc.org

The resulting sulfur-rich copolymers have tunable sulfur content, ranging from 40 wt% to 90 wt%. rsc.org These materials have shown significant promise as active cathode materials in lithium-sulfur (Li-S) batteries. rsc.orgrsc.org The incorporation of aromatic heterocycles, such as the thiophene (B33073) formed during the reaction, into the copolymer structure enhances battery performance by promoting the adsorption of soluble lithium polysulfides, thereby mitigating the loss of active material during cycling. rsc.org Li-S batteries fabricated with these electroactive polymers have demonstrated high capacity and long cycle lifetimes. rsc.org

| Comonomer | Sulfur Content (wt%) | Application | Key Findings | Reference |

| This compound | 40-90% | Cathode material for Li-S batteries | High capacity (>800 mA h g⁻¹ at 300 cycles) and long lifetime (>850 cycles) | rsc.org |

Thermolytic Polymerization Pathways

Thermal polymerization of this compound at atmospheric pressure has been investigated using techniques like differential scanning calorimetry (DSC) and two-dimensional infrared (2D-IR) correlation spectroscopy. researchgate.net The polymerization process is complex and can lead to different structures depending on the conditions. Studies have shown that thermal treatment of this compound can result in the formation of cyclic oligomers. tandfonline.com At temperatures below 200°C, the yield of thermal polymerization is generally low. tandfonline.com 2D-IR spectroscopy has been employed to monitor the temperature-induced spectral changes and understand the polymerization mechanism, particularly by analyzing the stretching vibrations of the triple bonds. researchgate.net

Metal-Mediated and Organometallic Reactions

Formation of Metallacyclocumulene Complexes

This compound reacts with various metal complexes to form metallacyclocumulene structures, which are five-membered rings containing the metal atom.

Actinide Complexes: The reaction of (C₅Me₅)₂ThCl₂ with potassium graphite (B72142) (KC₈) in the presence of this compound yields the first actinide metallacyclocumulene, a thorium metallacyclopentatriene, (η⁵-C₅Me₅)₂Th(η⁴-C₄Ph₂). acs.org Similarly, a uranium metallacyclocumulene, (C₅Me₅)₂U(η⁴-PhC₄Ph), can be synthesized by reacting (C₅Me₅)₂UCl₂ with this compound and KC₈, or through ligand exchange. lanl.govosti.gov The uranium complex [η⁵-1,3-(Me₃Si)₂C₅H₃]₂U(η⁴-C₄Ph₂) is also formed from the corresponding uranium dichloride, KC₈, and this compound. rsc.org

Rare-Earth Metal Complexes: A samarium complex, (BDI)Sm(η⁴-C₄Ph₂), which is the first rare-earth metallacyclopentatriene, is formed from the reaction of a samarium-benzene complex with this compound. nih.gov The structure of this complex confirms a cumulenic [η⁴-C₄Ph₂]²⁻ unit. nih.gov

These reactions highlight the ability of this compound to engage in reductive coupling with low-valent metal centers, leading to the formation of stable, well-defined organometallic complexes.

| Metal | Precursor Complex | Product | Key Feature | Reference |

| Thorium (Th) | (C₅Me₅)₂ThCl₂ / KC₈ | (η⁵-C₅Me₅)₂Th(η⁴-C₄Ph₂) | First actinide metallacyclocumulene | acs.org |

| Uranium (U) | (C₅Me₅)₂UCl₂ / KC₈ | (C₅Me₅)₂U(η⁴-PhC₄Ph) | Uranacyclocumulene | lanl.govosti.gov |

| Uranium (U) | [η⁵-1,3-(Me₃Si)₂C₅H₃]₂UCl₂ / KC₈ | [η⁵-1,3-(Me₃Si)₂C₅H₃]₂U(η⁴-C₄Ph₂) | Uranacyclocumulene | rsc.org |

| Samarium (Sm) | (BDI)Sm(benzene) | (BDI)Sm(η⁴-C₄Ph₂) | First rare-earth metallacyclopentatriene | nih.gov |

Reactivity with Transition Metals and Lanthanides

This compound (DPB) exhibits notable reactivity with a range of transition metals and lanthanides, leading to the formation of diverse organometallic complexes. The nature of these interactions and the resulting products are highly dependent on the metal center and the reaction conditions.

Treatment of a Titanium(IV) bis-phenylacetylide complex with PhICl₂ results in the formation of this compound and a corresponding Ti(IV)Cl₂ complex. rsc.org Similarly, Zirconium(IV) complexes have been utilized in reactions involving DPB. For instance, the addition of (E,E)-1,4-diphenyl-1,3-butadiene to zirconocene (B1252598) complexes of other dienes like butadiene or isoprene (B109036) leads to the quantitative displacement of the coordinated diene and the formation of [ZrCp₂(s-trans-1,4-diphenylbutadiene)]. uwindsor.ca This highlights the strong bonding affinity between the zirconocene moiety and the diphenylbutadiene ligand. uwindsor.ca

In the realm of actinide chemistry, a uranium metallacyclocumulene, (C₅Me₅)₂U(η⁴-PhC₄Ph), has been synthesized through the reaction of (C₅Me₅)₂UCl₂ with this compound in the presence of KC₈ or via ligand exchange with (C₅Me₅)₂U(η²-C₂(SiMe₃)₂). lanl.gov This reaction underscores the utility of DPB in accessing unique actinide metallacycles.

Lanthanides also engage in reactivity with this compound. A neutral inverse-sandwich samarium benzene (B151609) complex, acting as a four-electron reductant, reacts with two equivalents of this compound to quantitatively yield the first rare-earth metallacyclopentatriene complex, alongside the formation of neutral benzene. pku.edu.cnresearchgate.net This transformation showcases the potential of lanthanide complexes in mediating complex C-C bond-forming reactions. pku.edu.cn

| Metal | Reactant(s) | Product(s) | Key Findings |

| Titanium (Ti) | Ti(IV) bis-phenylacetylide complex, PhICl₂ | This compound, Ti(IV)Cl₂ complex | Reductive elimination from the Ti(IV) complex. rsc.org |

| Zirconium (Zr) | [ZrCp₂(diene)], (E,E)-1,4-diphenyl-1,3-butadiene | [ZrCp₂(s-trans-1,4-diphenylbutadiene)] | Ligand displacement reaction demonstrating strong Zr-diene bonding. uwindsor.ca |

| Uranium (U) | (C₅Me₅)₂UCl₂, KC₈, this compound | (C₅Me₅)₂U(η⁴-PhC₄Ph) | Synthesis of a uranacyclocumulene complex. lanl.gov |

| Samarium (Sm) | Neutral inverse-sandwich samarium benzene complex, this compound | Rare-earth metallacyclopentatriene complex, Benzene | Four-electron reduction of DPB by the Sm(I) synthon. pku.edu.cnresearchgate.net |

Hydroamination Reactions with Secondary Anilines

The hydroamination of this compound with secondary anilines provides a direct route to nitrogen-containing enynes and dienes, which are valuable intermediates in organic synthesis. Calciate complexes have proven to be effective catalysts for these transformations.

The use of a dipotassium (B57713) tetrakis(2,6-diisopropylanilino)calciate precatalyst enables the regioselective hydroamination of diphenylbutadiyne with N-methyl-anilines at room temperature. rsc.org This reaction yields (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamines as a mixture of E- and Z-isomers. rsc.org A subsequent, second hydroamination step can occur, though it requires significantly longer reaction times, to produce 1,4-diphenyl-1,4-bis(N-methyl-anilino)buta-1,3-dienes. rsc.org

Similarly, calciate-mediated intermolecular hydroamination with N-phenyl and N-isopropyl-substituted anilines affords the corresponding E- and Z-isomers of 1-anilino-1,4-diphenylbut-1-ene-3-yne. rsc.orgmdpi.com For the reaction with diphenylamine (B1679370) (HNPh₂), the heterobimetallic complex K₂Ca(NPh₂)₄ is particularly effective in catalyzing the hydroamination in tetrahydrofuran (B95107) at elevated temperatures. rsc.org These methods provide a valuable tool for the synthesis of functionalized butene-ynes and butadienes. rsc.orgrsc.org

| Catalyst System | Aniline Substrate | Product(s) | Key Features |

| [K₂Ca{N(H)Dipp}₄] | N-methyl-anilines | (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamines (E/Z mixture) | Regioselective mono-hydroamination at room temperature. rsc.org |

| [K₂Ca{N(H)Dipp}₄] | N-methyl-aniline, N-methyl-4-fluoroaniline | 1,4-diphenyl-1,4-bis(N-methyl-anilino)buta-1,3-dienes (E,E/E,Z/Z,Z mixture) | Double hydroamination requiring extended reaction times. rsc.org |

| [K₂Ca(NRPh)₄] (R = Ph, ⁱPr) | HNPh₂, HN(ⁱPr)Ph | 1-anilino-1,4-diphenylbut-1-ene-3-ynes (E/Z mixture) | Effective catalysis in refluxing THF. mdpi.com |

Reactions as a Building Block in Organic Synthesis

Precursor for Complex Organic Architectures

This compound serves as a valuable monomer for the synthesis of complex polymeric structures. Specifically, it is a precursor for poly(diphenylbutadiyne) (PDPB), a member of the polydiacetylene family. rsc.org The polymerization is typically induced by UV light in the presence of an initiator or by gamma irradiation, proceeding via a 1,4-addition reaction to form alternating ene–yne polymer chains. rsc.org This process allows for the creation of highly linear and aligned polymerized domains. rsc.org By employing hexagonal mesophases as nanoreactors, it is possible to synthesize nanofibrous network structures of PDPB with controlled and tunable diameters, highlighting the utility of DPB in creating advanced materials with well-defined nano-architectures. rsc.org

Cyclization Reactions

This compound participates in various cyclization reactions, leading to the formation of cyclic and heterocyclic compounds. One notable example is the dehydro-Diels-Alder (DDA) reaction. sci-hub.seacs.orgosti.gov Under high pressure (10-20 GPa), solid this compound undergoes a DDA reaction where a phenyl group acts as the dienophile. sci-hub.seacs.orgosti.gov This solid-state topochemical polymerization is "distance-selected," with the specific intermolecular distance of 3.2 Å between a phenyl group and a phenylethynyl group facilitating the cyclization. sci-hub.seosti.gov The product of this reaction is a crystalline armchair graphitic nanoribbon, demonstrating a novel route to precisely structured carbon materials. sci-hub.seosti.gov

Furthermore, the hydroamination of this compound with primary arylamines, when catalyzed by a heterobimetallic calciate complex in refluxing THF for an extended period, leads to the formation of N-aryl-2,5-diphenylpyrroles. acs.org This reaction proceeds through an initial hydroamination followed by an intramolecular cyclization, offering a synthetic pathway to substituted pyrroles. mdpi.comacs.org

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for characterizing the bonding framework of molecules. For 1,4-diphenylbutadiyne, both Infrared (IR) and Raman spectroscopy offer complementary information on its vibrational modes.

Infrared spectroscopy probes the vibrational modes of a molecule that are accompanied by a change in the molecular dipole moment. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups.

The most prominent features in the IR spectrum are associated with the carbon-carbon triple bonds (alkyne groups) and the phenyl rings. Due to the symmetrical nature of the central C≡C-C≡C unit in this compound, the symmetric stretching vibration of the diyne is formally IR-inactive. However, the asymmetric stretch is IR-active and typically appears in the characteristic alkyne region of the spectrum. The aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, a typical region for sp²-hybridized carbon-hydrogen bonds. The stretching vibrations of the carbon-carbon bonds within the phenyl rings give rise to a set of bands in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic Infrared (IR) Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyne C≡C Asymmetric Stretch | 2250 - 2100 | Medium to Weak |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium |

Note: The exact peak positions and intensities can vary based on the sample phase (solid or solution) and solvent used.

Raman spectroscopy is sensitive to vibrational modes that involve a change in the polarizability of the molecule. It serves as an excellent complementary technique to IR spectroscopy. For centrosymmetric molecules like this compound, the rule of mutual exclusion applies, meaning that vibrational modes that are IR-active are Raman-inactive, and vice versa.

A key feature in the Raman spectrum of this compound is the very strong band corresponding to the symmetric stretching of the conjugated C≡C-C≡C system. This vibration involves a significant change in polarizability, making it highly Raman-active. This band is often found in the 2200-2230 cm⁻¹ region. The stretching vibrations of the phenyl rings also give rise to strong peaks in the Raman spectrum.

Table 2: Principal Raman Spectroscopy Peaks for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Alkyne C≡C Symmetric Stretch | 2230 - 2200 | Very Strong |

| Aromatic Ring Breathing Mode | ~1600 | Strong |

| Aromatic C-H In-Plane Bend | 1200 - 1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in the solid phase. It is particularly useful for studying crystalline and amorphous materials. To date, specific solid-state NMR investigations dedicated to the detailed structural elucidation of this compound are not widely reported in publicly available scientific literature. Such studies could, in principle, provide valuable data on crystallographic non-equivalence of carbon and hydrogen atoms, polymorphism, and molecular motions in the solid state.

While ¹³C NMR is a fundamental technique for structural characterization, its application for detailed kinetic studies of reactions involving this compound is not extensively documented. In principle, ¹³C NMR can be used to monitor the progress of a reaction by integrating the signals corresponding to the reactant and product species over time. This would allow for the determination of reaction rates and mechanisms. However, dedicated studies applying this methodology to this compound have not been found in a review of the available literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While the ground state of this compound is a diamagnetic singlet state (no unpaired electrons), its photoexcited triplet state is paramagnetic and can be studied by EPR.

Time-resolved EPR (TR-EPR) has been successfully employed to characterize the short-lived lowest excited triplet state (T₁) of this compound in glassy matrices at low temperatures. These studies provide critical information about the electronic structure and spin distribution in the excited state.

The key parameters obtained from EPR spectroscopy of a triplet state are the zero-field splitting (ZFS) parameters, D and E, which describe the interaction between the two unpaired electron spins in the absence of an external magnetic field. For this compound, these parameters have been determined experimentally.

Table 3: EPR Parameters for the Lowest Excited Triplet State (T₁) of this compound

| Parameter | Description | Experimental Value |

|---|---|---|

| D | Axial ZFS parameter, relates to the average separation of the unpaired electrons. | -0.250 cm⁻¹ |

| E | Rhombic ZFS parameter, relates to the deviation from axial symmetry. | +0.018 cm⁻¹ |

The negative sign of the D value was confirmed through advanced techniques such as ENDOR (Electron Nuclear Double Resonance). The non-zero E value indicates that the spin distribution in the triplet state does not have perfect axial symmetry. Furthermore, hyperfine splitting constants of the phenyl ring protons have been obtained from electron spin-echo envelope modulation (ESEEM) experiments, providing a detailed map of the spin density distribution across the molecule in its excited triplet state.

Time-Resolved EPR Studies of Excited States

Time-Resolved Electron Paramagnetic Resonance (TREPR) is a powerful method for investigating the short-lived triplet (T₁) excited state of this compound. Studies conducted in glassy matrices at low temperatures have successfully characterized this transient state. Upon laser flash excitation, transient EPR signals are observed over a broad magnetic field range, from approximately 0.04 to 0.58 T. icm.edu.pl

The TREPR spectrum reveals a distinct spin polarization pattern. For the |ΔMₛ| = 1 transitions, the spectral polarity is enhanced emissive (EEE) in the low-field region and enhanced absorptive (AAA) in the high-field region. icm.edu.pl This pattern is indicative of the preferential population of specific spin sublevels during the intersystem crossing process. From these spectra, key parameters defining the triplet state's electronic structure, known as zero-field splitting (ZFS) parameters, have been determined.

| Parameter | Value (cm⁻¹) | Significance |

|---|---|---|

| D | -0.250 | Describes the axial magnetic dipole-dipole interaction between the two unpaired electrons. |

| E | +0.018 | Describes the rhombic distortion from perfect axial symmetry. |

The negative sign of the D value, which was verified through the magnetic field strength (Mₛ) dependence of ENDOR frequencies, provides critical information about the shape of the spin distribution in the triplet state. icm.edu.pl

Pulsed EPR Methods for Spin Density Distribution

Pulsed EPR techniques offer a more refined approach to mapping the spin density distribution within a molecule. For this compound, the electron spin-echo envelope modulation (ESEEM) technique, specifically using a three-pulse stimulated echo sequence, has been employed. icm.edu.pl This method allows for the measurement of weak hyperfine interactions between the unpaired electrons of the triplet state and the surrounding nuclear spins.

By analyzing the modulation of the spin-echo decay, the hyperfine splitting constants of the protons on the phenyl rings were obtained. icm.edu.pl These constants are directly proportional to the spin density at the location of the nuclei, providing a detailed map of how the unpaired electrons are delocalized across the molecule's aromatic system. This information is fundamental to understanding the electronic structure of the excited triplet state. icm.edu.pl

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are essential tools for probing the electronic transitions and photophysical properties of conjugated systems like this compound.

Absorption Spectrum Analysis

The UV-Vis absorption spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the conjugated system of phenyl rings and carbon-carbon triple bonds. Measurements performed in ethanol show a prominent absorption peak at 326.0 nm. icm.edu.pl The molar extinction coefficient (ε) at this wavelength has been determined to be 27,800 cm⁻¹/M. icm.edu.pl Another source reports an excitation peak at 305 nm. nih.gov

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | 326.0 nm |

| Molar Extinction Coefficient (ε) at λmax | 27,800 cm⁻¹/M |

The absorption data was collected using a Cary 3 spectrophotometer with a spectral bandwidth of 1.0 nm and a scan rate of 112.5 nm/min. icm.edu.pl

Fluorescence Emission and Quantum Yield

Despite its strong absorption, this compound is a very weak fluorophore. The fluorescence emission spectrum in ethanol, obtained with an excitation wavelength of 300 nm, shows a peak at 330 nm. nih.gov The most striking feature of its photophysics is its extremely low fluorescence quantum yield (Φf), which has been measured to be 0.00161. icm.edu.pl This indicates that upon photoexcitation, the molecule predominantly undergoes non-radiative decay processes, such as intersystem crossing to the triplet state or internal conversion, rather than emitting photons.

| Parameter | Value |

|---|---|

| Excitation Wavelength | 300 nm |

| Emission Maximum (λem) | 330 nm |

| Fluorescence Quantum Yield (Φf) | 0.00161 |

The low quantum yield is consistent with the efficient formation of the triplet state observed in TREPR studies. icm.edu.pl

Time-Dependent Spectroscopic Methods (e.g., Photon Echo Spectroscopy)

While specific studies using photon echo spectroscopy on this compound are not detailed in the available literature, other time-dependent methods like femtosecond and picosecond transient absorption spectroscopy have been used to elucidate its ultrafast excited-state dynamics. These studies reveal a complex sequence of events following photoexcitation. icm.edu.plicm.edu.pl

Upon excitation, a rapid internal conversion from the S₂ state to the S₁ state occurs on a subpicosecond timescale. icm.edu.plicm.edu.pl This is followed by the formation of the triplet state, which takes place in the tens of picoseconds region. icm.edu.plicm.edu.pl These ultrafast techniques provide direct observation of the kinetic pathways of the excited state, explaining the low fluorescence quantum yield and confirming the efficient population of the triplet manifold.

Mass Spectrometry Techniques

Mass spectrometry is a standard analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The primary method for volatile organic compounds like this compound is Electron Ionization (EI).

In EI mass spectrometry, the gaseous sample molecule is bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to knock a valence electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). creative-proteomics.comwikipedia.orglibretexts.org The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. Due to the high energy involved, EI is considered a "hard" ionization technique, often causing the molecular ion to break apart into smaller, characteristic fragment ions. creative-proteomics.comwikipedia.org The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

While the principles of EI-MS are well-established, specific, verifiable mass spectral data and fragmentation patterns for this compound (C₁₆H₁₀, MW ≈ 202.26 g/mol ) are not available in the consulted research.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. nih.govpdx.edu When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. ub.edu By analyzing the intensities and positions of these spots, a three-dimensional picture of the electron density within the crystal can be generated, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. ub.edu

For this compound, XRD studies have been instrumental in elucidating its solid-state structure. The molecule crystallizes and organizes itself into a herringbone motif in the solid state. ul.ie

Table 1: Crystallographic Data for this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|

This data is based on experimental findings and may vary slightly between different studies.

Single crystal X-ray diffraction is the definitive method for determining the detailed molecular structure of a crystalline compound. carleton.eduyoutube.com In this technique, a single crystal of the material is mounted on a diffractometer and rotated in a beam of X-rays. youtube.com The resulting diffraction pattern is recorded by a detector, and the data is processed to solve the crystal structure.

High-pressure X-ray diffraction is an experimental technique that allows for the study of materials under extreme pressure conditions. nist.gov By compressing a sample in a diamond anvil cell, for example, and simultaneously irradiating it with X-rays, changes in the crystal structure as a function of pressure can be investigated. nist.govnih.gov

Studies on this compound under high pressure have revealed interesting chemical transformations. It has been demonstrated that solid this compound undergoes a dehydro-Diels–Alder (DDA) reaction under pressures of 10–20 GPa. hpstar.ac.cn In this reaction, the phenyl ring acts as the dienophile. hpstar.ac.cn The geometric configuration for this reaction is determined by in situ high-pressure neutron diffraction. hpstar.ac.cn This "distance-selected" reaction is facilitated by the close proximity of the phenyl and phenylethynyl groups under compression. hpstar.ac.cn

Neutron diffraction is a crystallographic technique that is complementary to X-ray diffraction. researchgate.net Neutrons are scattered by the atomic nuclei, whereas X-rays are scattered by the electrons. This difference makes neutron diffraction particularly useful for locating light atoms, such as hydrogen, in a crystal structure, and for studying magnetic ordering in materials. researchgate.netaps.org

In the context of this compound, in situ high-pressure neutron diffraction has been used to determine the geometric configuration that facilitates the dehydro-Diels–Alder reaction under pressure. hpstar.ac.cn This technique provides crucial information about the orientation and distance between reactive carbon atoms, which are key to controlling the reaction selectivity. hpstar.ac.cn Polarized neutron diffraction (PND) is a specific application that can provide detailed information on the relationship between molecular structure and magnetic anisotropy. semanticscholar.orgmdpi.com

Electron Microscopy (e.g., TEM, SEM) for Morphological Studies

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology and structure of materials at a much higher resolution than optical microscopy.

Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultrathin specimen. mdpi.com It can provide detailed information about the internal structure, crystallinity, and even the arrangement of atoms in a material. mdpi.com

In studies involving the synthesis of this compound using CuFe₂O₄ nanoparticles as a catalyst, SEM and TEM were used to characterize the catalyst. researchgate.net SEM images of the fresh and recycled CuFe₂O₄ nanoparticles showed their morphology, while TEM provided more detailed information about their size and structure. researchgate.net For this compound itself, high-resolution transmission electron microscopy (HRTEM) and selected area electron diffraction (SAED) have been used to characterize the crystalline graphitic nanoribbons produced from the high-pressure reaction of this compound. hpstar.ac.cn

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 1,4-diphenylbutadiyne, offering a versatile and accurate framework for understanding its electronic and structural characteristics. wikipedia.orgmdpi.com DFT calculations provide a quantum mechanical model to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org These calculations are pivotal in predicting and understanding the causal relationships between electronic structure, molecular geometry, and reactivity. theochem.nl

Electronic Structure and Bonding Analysis

DFT calculations have been crucial in characterizing the electronic landscape of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions. ox.ac.uk The fundamental electronic excitation in this compound is described as a π → π* transition. acs.org

Experimental charge density analysis, supported by DFT calculations, has confirmed that the acetylenic linkers in this compound possess a triple bond character that is close to ideal. researchgate.net However, studies on related butadiyne-linked porphyrin dimers suggest that there is a greater contribution from the cumulenic resonance form in those larger systems compared to this compound. rsc.orgacs.orgox.ac.uk In certain twisted conformations of related dimers, the DFT frontier orbitals have been shown to be helical when calculated without symmetry constraints. rsc.orgacs.orgox.ac.uk

Table 1: Key Findings from DFT Electronic Structure and Bonding Analysis

| Parameter | Finding | Significance | Citation |

|---|---|---|---|

| Fundamental Excitation | Primarily a π → π* transition. | Explains the origin of optical absorptions. | acs.org |

| Acetylenic Linkers | Exhibit near-ideal triple bond character. | Confirms the polyyne nature of the central bridge. | researchgate.net |

| Resonance Forms | Lesser contribution of the cumulenic form compared to porphyrin dimers. | Highlights the influence of terminal groups on electronic structure. | rsc.orgacs.orgox.ac.uk |

| Frontier Orbitals | Provide insights into reactivity and electronic transitions. | Essential for predicting chemical behavior and spectroscopic properties. | ox.ac.uk |

Prediction of Torsional Barriers and Conformations

The conformational flexibility of this compound is primarily dictated by the rotation of the phenyl groups relative to the rigid butadiyne rod. DFT calculations have been employed to quantify the energy associated with this rotation.

The most stable conformation of the molecule is planar. researchgate.net The torsional barrier, which is the energy required to rotate the phenyl groups to a perpendicular conformation, has been calculated using DFT. The calculated enthalpy (ΔH) for the torsional barrier in this compound is 1.1 kJ mol⁻¹. rsc.orgacs.orgox.ac.ukresearchgate.net This low barrier indicates relatively free rotation of the phenyl rings at room temperature. This value serves as a baseline for understanding the rotational dynamics in more complex, sterically hindered systems that incorporate the diphenylbutadiyne moiety. rsc.orgacs.orgox.ac.uk

Table 2: Calculated Torsional Barrier for this compound

| Molecule | Computational Method | Calculated Torsional Barrier (ΔH) | Citation |

|---|---|---|---|

| This compound | DFT | 1.1 kJ mol⁻¹ | rsc.orgacs.orgox.ac.ukresearchgate.net |

Reaction Pathway and Mechanism Elucidation

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound. A notable example is its solid-state topochemical polymerization under high pressure. acs.orghpstar.ac.cn

Under pressures of 10–20 GPa, solid this compound undergoes a dehydro-Diels–Alder (DDA) reaction, where a phenyl group acts as the dienophile. acs.orgresearchgate.net DFT calculations were used to optimize the crystal structure at the critical pressure and revealed that the reaction is "distance-selected." acs.orghpstar.ac.cn A specific intermolecular distance of 3.2 Å between a phenyl group and a phenylethynyl group of a neighboring molecule facilitates the DDA reaction, while other potential reaction pathways, such as 1,4-addition, are inhibited by larger distances. acs.org This study opens a new route for constructing crystalline graphitic nanoribbons. acs.orghpstar.ac.cn

Additionally, DFT has been used to understand the hydroamination of this compound catalyzed by bimetallic compounds, providing insights into how the cooperation between different metals activates the reactants. rsc.org

Modeling Spectroscopic Properties (e.g., UV-Vis, EPR)

Time-dependent DFT (TD-DFT) is a powerful tool for modeling the electronic absorption spectra of molecules. acs.org For this compound, TD-DFT calculations have been used to understand its UV-Vis absorption spectrum and to explain the origin of its optical excitations. acs.org These calculations help in assigning the observed spectral features to specific electronic transitions. acs.org

While direct EPR studies on the this compound radical itself are not detailed, DFT is a key method for interpreting EPR data. For instance, in studies of the photoexcited triplet states of butadiyne-linked porphyrin oligomers, transient EPR and ENDOR spectroscopy are used to probe the extent of electronic delocalization. ox.ac.uk DFT calculations are essential in such studies to model the spin density distribution and understand how it is modulated by the torsional angles between the constituent units, which has implications for designing systems with fine-tuned excitonic interactions. ox.ac.uk

Configuration Interaction (CI) Methods

Configuration Interaction (CI) is another high-level quantum chemical method used to study the electronic states of molecules. While computationally more demanding than DFT, it can provide a more accurate description of excited states and electron correlation.

In a study investigating the optical excitations in larger carbon architectures, this compound was used as a fundamental structural subunit for modeling. acs.org Both Configuration Interaction with Singles (CIS) and CIS with a perturbative doubles correction (CIS(D)) were employed, alongside TD-DFT, to model the spectroscopic properties. acs.org The use of these methods helps to explain the similarities and differences in the electronic excitations between the simple model compound and the larger, more complex macrocyclic systems. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While detailed MD simulation studies focusing solely on the conformational dynamics or solvation of this compound are not prominently available in the searched literature, its application in materials science has been explored.

An artificial synapse based on a this compound (referred to as DPDA in the study) memristor device has been developed. researchgate.net In this context, simulations are used to model the behavior of the device, which successfully mimics biological synaptic functions like paired-pulse facilitation and spike rate-dependent plasticity. researchgate.net Although this points to the use of this compound in systems where MD simulations are relevant for understanding device physics, specific MD studies on the molecule itself are not detailed. researchgate.netrsc.org

Quantum Chemical Studies on Excited States

Quantum chemical calculations have been instrumental in elucidating the electronic excitation properties of this compound (DPB). acs.org These theoretical investigations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), provide insights into the nature of its excited states, which govern its photophysical behavior. acs.orgwayne.edunih.gov

Studies have focused on assigning the observed absorption and fluorescence spectra to specific electronic transitions. acs.orgresearchgate.net For instance, the lowest one-photon absorption peak observed for DPB around 327 nm has been identified as the transition to the 1¹B₁ᵤ state. acs.org The fundamental excitation in DPB is primarily described as a π → π* transition. wayne.edunih.govacs.org

Comprehensive studies on α,ω-diphenylpolyynes (DPY), including DPB (N=2), have revealed that the fluorescent state is the 1¹B₁ᵤ (πₓπₓ*) state. researchgate.net This assignment is supported by the vibronic structures in the fluorescence spectra, which show the a(g) vibrational modes of the C≡C stretching and phenyl ring motion. researchgate.net

Furthermore, quantum chemical calculations have been used to investigate the ordering of excited states. For DPB in n-hexane, two-photon-excited transient absorption spectra indicate that the 2A(g) state is located approximately 1000 cm⁻¹ above the one-photon allowed 1B(u) (S₁) state. aip.org This ordering can be influenced by the solvent environment. aip.orgaip.org

The table below summarizes key findings from quantum chemical studies on the excited states of this compound.

| Property | Computational Method | Finding | Reference |

| Lowest One-Photon Absorption | TD-B3LYP/cc-pVTZ | Transition to the 1¹B₁ᵤ state. | acs.org |

| Fundamental Excitation | TD-DFT | Primarily a π → π* transition. | wayne.edunih.govacs.org |

| Fluorescent State | DFT | 1¹B₁ᵤ (πₓπₓ*) state for DPY with N≤2. | researchgate.net |

| Excited State Ordering | 2-Photon-Excited TA | 2A(g) state is ~1000 cm⁻¹ above the 1B(u) state in n-hexane. | aip.org |

| Vibronic Structure | DFT | a(g) modes of C≡C stretching and phenyl ring motion observed in fluorescence. | researchgate.net |

This table is interactive. Users can sort and filter the data.

Exciton (B1674681) Models for Multichromophore Systems

This compound serves as a fundamental building block for understanding the behavior of more complex multichromophore systems. wayne.edunih.govacs.org Exciton models are employed to describe the collective excited states that arise from the electronic coupling between individual chromophoric units, such as DPB, within a larger assembly. wayne.edunih.govacs.org

In systems where multiple DPB units are linked, strong intramolecular interactions can lead to the formation of delocalized excited states. wayne.edunih.govacs.org A simple exciton model can be developed to explain the excitations in these larger macrocycles, and the results from such models have shown good agreement with more computationally intensive TD-DFT calculations. wayne.edunih.govacs.org The formation of these delocalized excitons is a consequence of the dipole-dipole coupling between the transition dipoles of the individual monomer units. mpg.de

The aggregation of chromophores can lead to significant shifts in the absorption spectra. wayne.edu For instance, aggregation can cause large red shifts of about 70 nm. wayne.edu This phenomenon is attributed to exciton coupling between the aggregated molecules. researchgate.net In some cases, the formation of J-aggregates, characterized by a sharp, red-shifted absorption band, has been observed. researchgate.netaps.org The properties of these excitonic states are highly dependent on the geometry of the aggregate. mpg.de

The study of exciton dynamics in these systems is crucial for understanding energy transport in multichromophore architectures. wayne.edu Techniques like three-pulse photon echo peak shift (3PEPS) can be used to estimate the extent of coupling to the surrounding environment and the degree of long-range delocalization in these systems. wayne.edu The development of accurate models for light-matter interactions is essential for designing materials with specific photophysical properties for various applications. bohrium.com

The table below outlines the application of exciton models to systems containing this compound units.

| System Type | Key Observation | Modeling Approach | Reference |

| Multichromophore Networks | Formation of delocalized excited states due to strong intramolecular interactions. | Simple exciton models in good agreement with TD-DFT. | wayne.edunih.govacs.org |

| Aggregated Chromophores | Large spectral shifts (e.g., ~70 nm red shift) upon aggregation. | Attributed to exciton coupling. | wayne.edu |

| J-Aggregates | Observation of sharp, red-shifted absorption bands (J-bands). | Explained by the coherent coupling of transition dipoles. | mpg.deresearchgate.netaps.org |

| Energy Transport | Exciton delocalization plays a key role in energy migration. | 3PEPS used to probe coupling and delocalization. | wayne.edu |

This table is interactive. Users can sort and filter the data.

Applications in Advanced Materials and Devices

Organic Electronics and Optoelectronics

1,4-Diphenylbutadiyne and its derivatives are being explored for a variety of roles in organic electronic and optoelectronic devices due to their inherent optical and electronic properties. guidechem.com These applications leverage the compound's ability to form well-defined molecular structures and participate in charge transport.

The conjugated system of this compound makes it a subject of interest in the field of organic semiconductors. cymitquimica.com Its structure, featuring a linear butadiyne core flanked by phenyl groups, provides a scaffold for creating more complex organic molecules with tailored electronic properties. cymitquimica.com While not extensively used as a primary semiconductor on its own, it serves as a crucial building block in the synthesis of larger, more functional organic materials. guidechem.comcymitquimica.com The unique optical and electronic characteristics stemming from its structure make it a point of interest for materials science and the development of organic electronics. cymitquimica.com

Research into its polymer, poly(1,4-diphenyl-1,3-butadiyne) or PDPB, has shown that nanostructures of this polymer possess semiconducting properties. rsc.org This opens up potential applications in areas like photocatalysis and solar light harvesting. rsc.org